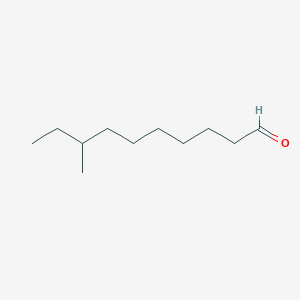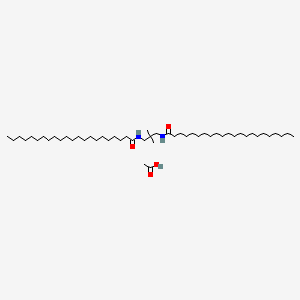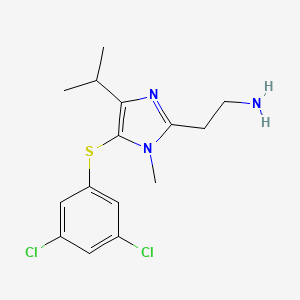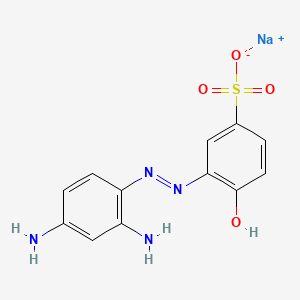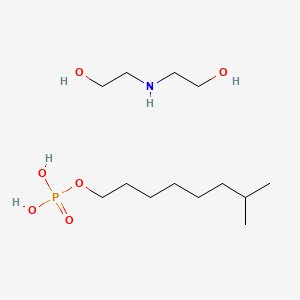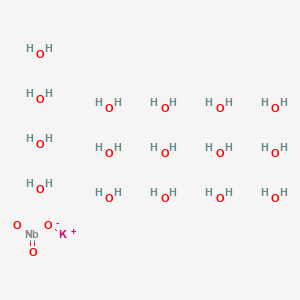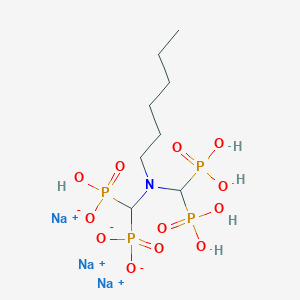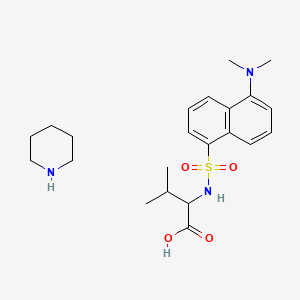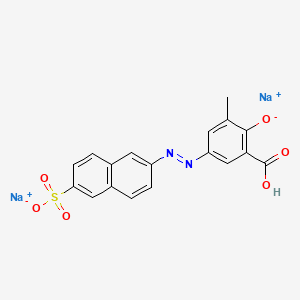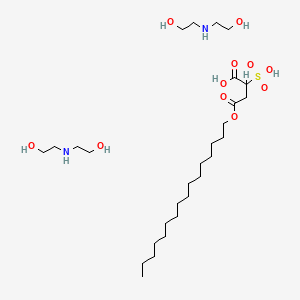
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol is a complex organic compound with the molecular formula C15H24O It is a derivative of naphthol and is characterized by its unique structure, which includes multiple hydrogenated rings and a methylethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol typically involves the hydrogenation of naphthol derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where naphthol derivatives are subjected to hydrogen gas in the presence of a catalyst. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogen gas (H2) in the presence of a metal catalyst is often used for such reductions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
2-Naphthol: A simpler derivative of naphthol with fewer hydrogenated rings.
4-Methyl-2-naphthol: Another derivative with a methyl group at the 4-position.
6-Isopropyl-2-naphthol: Similar structure with an isopropyl group at the 6-position.
Comparison: 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol is unique due to its multiple hydrogenated rings and the presence of a methylethylidene group. This structure imparts distinct chemical and physical properties, making it more reactive and versatile compared to simpler naphthol derivatives.
Propiedades
Número CAS |
39850-91-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3 |
Clave InChI |
OKGZNXMPKYHFRT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


